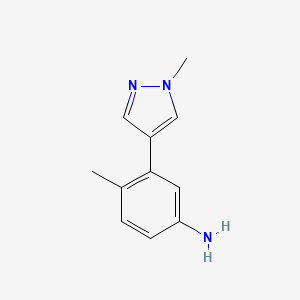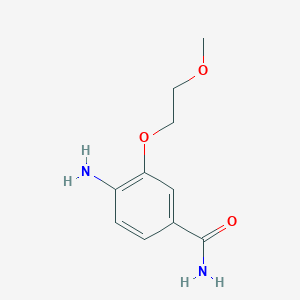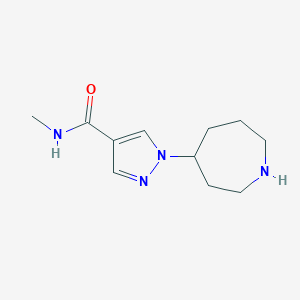
1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide
Overview
Description
The compound “1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide” is a derivative of azepane . Azepane is a seven-membered heterocyclic compound containing nitrogen. It’s used in the synthesis of various pharmaceutical and chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have the azepane ring structure, with the pyrazole and carboxamide groups attached at the 1-position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The azepane ring might undergo reactions typical of amines, while the pyrazole and carboxamide groups might participate in reactions typical of their respective functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : One study describes the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (McLaughlin et al., 2016)(McLaughlin et al., 2016). This compound is related to synthetic cannabinoids and demonstrates the complexity of synthesizing and correctly identifying research chemicals.
Identification in Illegal Products : Another study found a new pyrazole-carboxamide type synthetic cannabinoid, closely related to the chemical , in illegal herbal products (Uchiyama et al., 2015)(Uchiyama et al., 2015). The study highlights the importance of accurate identification and characterization of such compounds.
Potential Applications
Insecticidal Activity : Pyrazole-4-carboxamide derivatives were found to have significant insecticidal activity. The introduction of specific groups to the pyrazole ring enhanced this activity (Ohno et al., 2010)(Ohno et al., 2010).
Antifungal and Antimicrobial Properties : Some derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, showed moderate to excellent activities against phytopathogenic fungi (Du et al., 2015)(Du et al., 2015). Other pyrazole amides demonstrated bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011)(Hu et al., 2011).
Antitubercular Activity : Pyrazolo[4,3-c]pyridine carboxamides were identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showing potential as antitubercular agents (Amaroju et al., 2017)(Amaroju et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(azepan-4-yl)-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-12-11(16)9-7-14-15(8-9)10-3-2-5-13-6-4-10/h7-8,10,13H,2-6H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZVLNLBNKXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



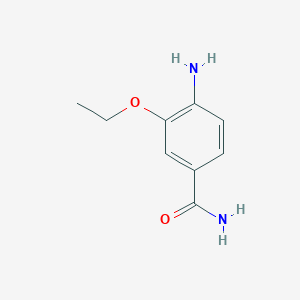
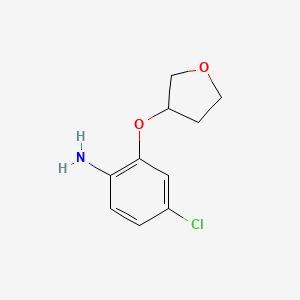

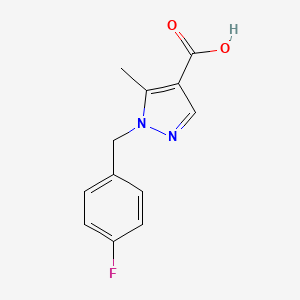
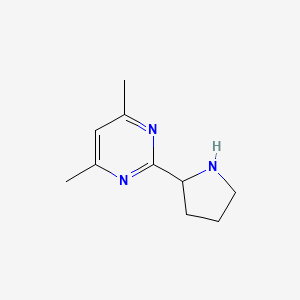
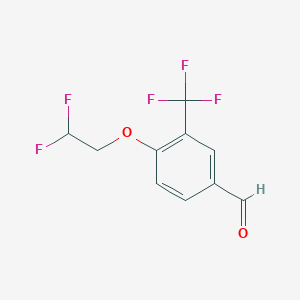

![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)

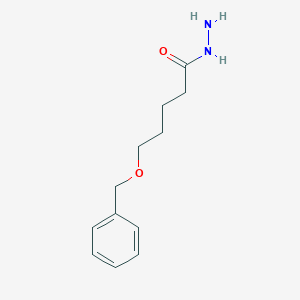
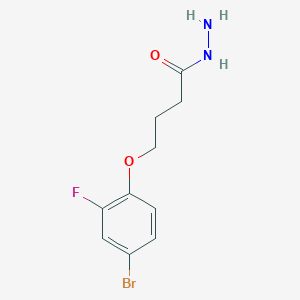
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
